3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O3. It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a methyl group attached to a propanoic acid backbone. This compound is notable for its use as a chiral building block in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a novel amidase (Bp-Ami) from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The compound interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ . This interaction results in the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .
Biochemical Pathways
The compound affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . The amidase catalyzes this hydrolysis to produce the corresponding carboxylic acids and ammonia .
Result of Action
The action of this compound results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This is achieved through the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .
Action Environment
The action of this compound is influenced by the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ . Additionally, the amidase exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be synthesized through a fluorination reaction. One common method involves the reaction of 2-methylmalonic acid with hydrogen fluoride under controlled conditions . Another approach utilizes the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using a cobalt-dependent amidase from Burkholderia phytofirmans[3][3].
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction of the carboxylic acid group can produce trifluoromethyl alcohols .
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways[][3].
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity[][3].
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 3,3,3-Trifluoro-2-hydroxyisobutyric acid
- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to its combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, a feature not shared by all similar compounds .
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921475 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-35-6, 114715-77-4 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 114715-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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